4-Ethylcycloheptan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-8-4-3-5-9(10)7-6-8/h8-10H,2-7H2,1H3 |
InChI Key |
ZXIPSWHGCLLEFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethylcycloheptan 1 Ol and Analogues
Historical and Seminal Synthetic Approaches to Cycloheptanol (B1583049) Systems
Historically, the synthesis of cycloheptanol and its derivatives has been intrinsically linked to the formation of the corresponding ketone, cycloheptanone, which can be readily reduced to the alcohol. Early methods focused on two primary strategies: ring closure of linear precursors and ring enlargement of smaller, more accessible cyclic systems.
Ring-closure methods involved the intramolecular cyclization of seven-carbon chains. Key examples include:
Dieckmann Condensation : The intramolecular condensation of diethyl suberate using a base like sodium ethoxide to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield cycloheptanone. orgsyn.org
Thorpe-Ziegler Condensation : The intramolecular cyclization of suberonitrile, facilitated by a strong base, which, after hydrolysis and decarboxylation, produces cycloheptanone with high yields (80–85%). orgsyn.org
Acyloin Condensation : A reductive coupling of dicarboxylic acid esters, such as suberic acid esters, using metallic sodium to form an α-hydroxy ketone (acyloin), which can be further reduced to the cycloheptanol.
Ring-enlargement reactions provided an alternative pathway, often starting from more readily available six-membered rings. The Tiffeneau-Demjanov rearrangement, for instance, could be used to expand a cyclohexyl ring by one carbon. These classical methods, while foundational, often required harsh conditions, high dilution to prevent polymerization, and offered limited control over stereochemistry. orgsyn.org
| Method | Precursor | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| Dry Distillation of Metal Salts | Suberic acid | Ca, Th, Ce, Zn, or Mg salts | 35–60% | orgsyn.org |
| Dieckmann Condensation | Diethyl suberate | Sodium ethoxide or Potassium tert-butoxide | - | orgsyn.org |
| Thorpe-Ziegler Condensation | Suberonitrile | Sodium methylanilide | 80–85% | orgsyn.org |
Modern Catalytic and Stereoselective Synthesis of 4-Ethylcycloheptan-1-ol Isomers
Modern synthetic chemistry has shifted towards catalytic and stereoselective methods to overcome the limitations of classical approaches. These strategies offer greater efficiency, milder reaction conditions, and precise control over the three-dimensional arrangement of atoms, which is crucial for producing specific isomers of substituted cycloheptanols. For a molecule like this compound, which has two stereocenters, four possible stereoisomers exist (cis/trans pairs of enantiomers).
Asymmetric catalysis is paramount for the synthesis of single enantiomers of chiral molecules. This is achieved using chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.
Strategies applicable to the synthesis of enantiomerically pure this compound isomers include:
Asymmetric Hydrogenation : The reduction of a precursor ketone, 4-ethylcycloheptanone, using a chiral catalyst (e.g., a Ruthenium- or Iridium-based complex with chiral ligands like BINAP) and a hydrogen source can produce the alcohol with high enantioselectivity.
Chiral Lewis Acid Catalysis : Chiral Lewis acids can be employed in various reactions, such as Diels-Alder or [4+3] cycloadditions, to construct the seven-membered ring with high stereocontrol, which can then be converted to the target alcohol.
Organocatalysis : Small, chiral organic molecules can catalyze reactions with high enantioselectivity. For instance, a chiral phosphoric acid catalyst could be used in the reductive coupling of a ketone and a hydrazone to furnish cyclic amino alcohol derivatives, demonstrating a powerful method for creating stereodefined cyclic systems. organic-chemistry.org Phase-transfer catalysis using cinchona-based catalysts has also proven effective for asymmetric synthesis, providing products with excellent enantioselectivities (up to 94% ee). knu.ac.kr
Biocatalysis utilizes enzymes or whole microbial cells as catalysts, aligning with the principles of green chemistry by operating under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. researchgate.net This approach offers exceptional selectivity and reduces the generation of hazardous waste. researchgate.net
For the synthesis of this compound isomers, several biocatalytic methods are relevant:
Enzymatic Reduction : Ketoreductases (KREDs) are highly efficient enzymes for the stereoselective reduction of ketones to alcohols. By selecting an appropriate KRED, either the (R)- or (S)-enantiomer of this compound can be synthesized from 4-ethylcycloheptanone with very high enantiomeric excess.
Kinetic Resolution : Hydrolases, such as lipases, can be used to resolve a racemic mixture of this compound. ijfmr.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated alcohol from the unreacted enantiomer. This is a common industrial strategy for producing optically pure compounds. ijfmr.comnih.gov
Whole-Cell Biotransformations : Using whole microorganisms (like yeast or bacteria) can be advantageous as they contain the necessary enzymes and cofactors for the desired transformation. ijfmr.com These systems have been used for various reactions, including enantioselective hydroxylations and reductions. nih.gov
The adoption of biocatalysis represents a significant step towards more sustainable and efficient chemical manufacturing. frontiersin.org
A notable example is the "telescoped" synthesis of complex cycloheptanols developed by Procter and colleagues. rsc.orgsemanticscholar.org This strategy utilizes two different samarium(II) reagents (SmCp*₂ and SmI₂–H₂O) in a single pot. The first reagent mediates a regio- and diastereoselective cross-coupling of a propargyl ether and a δ-ketoester to form an intermediate, which is then cyclized by the second samarium reagent to generate a complex cycloheptanol framework with four contiguous stereocenters. rsc.orgsemanticscholar.org Such a strategy could be adapted to construct the 4-ethylcycloheptanol skeleton by carefully choosing the appropriate starting materials. MCRs are advantageous because they can rapidly build molecular complexity from simple, readily available starting materials in a convergent manner. caltech.edu
Derivatization Strategies for Functionalized this compound Intermediates
The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, transforming the molecule into various useful intermediates. These transformations are crucial for building more complex molecular architectures or for introducing specific functionalities.
Common derivatization strategies include:
Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 4-ethylcycloheptanone, using a variety of reagents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone can then serve as a precursor for other reactions, like carbon-carbon bond formation via enolate chemistry.
Esterification and Etherification : The hydroxyl group can be converted into an ester or an ether. Esterification, often achieved by reacting the alcohol with an acyl chloride or carboxylic acid (e.g., Fischer esterification), can serve as a protecting group or introduce a new functional moiety. Etherification, such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.
Substitution Reactions : The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction to introduce groups such as azides, halides, or nitriles.
Deconstructive Functionalization : More advanced strategies involve the cleavage of C–C bonds. For example, visible light-promoted ring-opening functionalization of unstrained cycloalkanols can generate distally functionalized ketones, representing a powerful method for transforming cyclic structures into linear, densely functionalized molecules. researchgate.net
Purification and Isolation Methodologies for High-Purity Compounds
Achieving high purity is critical, especially when synthesizing specific stereoisomers of this compound. A combination of standard and specialized techniques is employed to isolate the desired compound from reaction mixtures and separate it from other isomers.
| Methodology | Principle | Application |
|---|---|---|
| Distillation | Separation based on differences in boiling points. | Initial purification from solvents and non-volatile impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | General purification and separation of cis and trans diastereomers. |
| Fractional Crystallization | Separation of isomers based on differences in solubility. Often used after converting isomers into diastereomeric salts or derivatives. | Separation of diastereomers. For example, converting a racemic alcohol to diastereomeric esters with a chiral acid allows for separation by crystallization. google.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chromatography using a chiral stationary phase that interacts differently with enantiomers. | Analytical and preparative separation of enantiomers to obtain optically pure compounds. |
| Complexation | Formation of a solid complex between one isomer and a host compound, allowing it to be separated by filtration. | Separation of closely related isomers, such as xylenol isomers using a host compound. google.com This principle can be applied to other systems. |
The choice of purification method depends on the specific properties of the isomers and the required level of purity. For enantiomers, which have identical physical properties (except for their interaction with plane-polarized light), chiral chromatography or conversion into diastereomers followed by separation is necessary. google.com
Sophisticated Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Ethylcycloheptan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural and conformational analysis of 4-Ethylcycloheptan-1-ol. auremn.org.brlibretexts.org By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be elucidated.
The ¹H NMR spectrum provides information about the electronic environment of each proton. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom and hydrogen bonding. The protons of the ethyl group and the cycloheptane (B1346806) ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The magnitude of these coupling constants is dependent on the dihedral angles between adjacent protons, offering critical insights into the preferred conformation of the seven-membered ring. caltech.eduresearchgate.net
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom bonded to the hydroxyl group will be shifted downfield due to the deshielding effect of the oxygen. The chemical shifts of the ring carbons provide information about the ring's conformation, as different spatial arrangements lead to variations in shielding and deshielding effects. asianpubs.org For instance, the chemical shifts of the methylene (B1212753) carbons in the cycloheptane ring can be compared to those of related cycloalkanols to deduce conformational preferences. scielo.br
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. These experiments help to trace the entire carbon skeleton and confirm the position of the ethyl and hydroxyl substituents on the cycloheptane ring.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH-OH | 3.5 - 4.0 | 70 - 75 |
| Ring CH₂ | 1.2 - 1.9 | 25 - 40 |
| Ethyl CH₂ | 1.3 - 1.6 | 28 - 33 |
| Ethyl CH₃ | 0.8 - 1.1 | 10 - 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₈O, corresponding to a molecular weight of 142.24 g/mol . molport.com
In a typical electron ionization (EI) mass spectrum of an alcohol, the molecular ion peak (M⁺) may be weak or even absent due to the ease of fragmentation. libretexts.orgjove.com For cyclic alcohols, characteristic fragmentation pathways include the loss of a hydrogen atom to form an [M-1] peak and the loss of a water molecule (dehydration) to produce an [M-18] peak. whitman.edulibretexts.org The dehydration process results in the formation of an alkene radical cation. libretexts.org
Another significant fragmentation process for alcohols is α-cleavage, where the bond adjacent to the hydroxyl group is broken. libretexts.orgfiveable.me In the case of this compound, this could involve the cleavage of the C1-C2 or C1-C7 bonds of the cycloheptane ring, leading to the formation of resonance-stabilized oxonium ions. The fragmentation of the ethyl group can also occur, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 mass units) to give a prominent peak at m/z 113. Further fragmentation of the cycloheptane ring can lead to a complex pattern of smaller ions. whitman.edu
The analysis of these fragmentation patterns, often referred to as a "fingerprint," allows for the structural characterization of the molecule and can help to distinguish it from its isomers. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions. beilstein-journals.org
Table 2: Expected Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺) |
| 124 | [C₉H₁₆]⁺• | Loss of H₂O (Dehydration) |
| 113 | [C₇H₁₃O]⁺ | Loss of •C₂H₅ (Ethyl radical) |
| 97 | [C₇H₁₃]⁺ | Loss of •C₂H₅ and H₂O |
| 57 | [C₄H₉]⁺ | Complex ring cleavage |
Infrared (IR) and Raman Spectroscopy Techniques for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups present in this compound. auremn.org.br These methods probe the vibrational modes of the molecule's covalent bonds. savemyexams.com
The IR spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. A strong absorption corresponding to the C-O stretching vibration will appear in the fingerprint region, typically between 1050 and 1200 cm⁻¹. beilstein-journals.org The C-H stretching vibrations of the ethyl group and the cycloheptane ring will give rise to multiple sharp peaks in the 2850-3000 cm⁻¹ region. pressbooks.pub
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks arising from various bending and stretching vibrations of the entire molecule. savemyexams.comspecac.com This region is unique for every compound and can be used to confirm the identity of this compound by comparison with a reference spectrum.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-C and C-H vibrations of the cycloalkane ring and the ethyl group will produce distinct signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O Stretch | 1050 - 1200 | Strong |
| C-H Bend | 1350 - 1480 | Medium |
Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Isomer Separation
Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of this compound and for separating it from its isomers. nih.govuga.edu
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column where separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This method is highly effective for determining the purity of a sample and for identifying any volatile impurities. Different isomers of this compound, including stereoisomers (cis/trans), may have slightly different retention times in the GC column, allowing for their potential separation and individual analysis by the mass spectrometer.
LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds. thermofisher.comshimadzu.com In LC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. shimadzu.eu By selecting the appropriate column (e.g., a chiral stationary phase) and mobile phase, it is possible to separate stereoisomers of this compound. nih.govreddit.com The separated isomers can then be introduced into the mass spectrometer for identification. LC-MS is especially valuable for the analysis of complex mixtures and for the purification of specific isomers.
Both GC-MS and LC-MS provide two dimensions of information: the retention time from the chromatography and the mass spectrum from the mass spectrometer, which greatly enhances the confidence in the identification and purity assessment of this compound.
X-ray Diffraction Studies for Solid-State Structure Confirmation
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute configuration of the molecule. beilstein-journals.orgresearchgate.netaps.org
The technique involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. From this data, a detailed electron density map can be constructed, from which the positions of all the atoms in the molecule can be determined. uni.edu
For a molecule like this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms, the position of the ethyl and hydroxyl groups on the seven-membered ring, and the relative stereochemistry (cis or trans) of these substituents. tue.nl It would also reveal the preferred conformation of the cycloheptane ring in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray diffraction is unparalleled in its detail and accuracy. researchgate.netresearchgate.net
Conformational Dynamics and Stereochemical Investigations of 4 Ethylcycloheptan 1 Ol
Theoretical Frameworks and Experimental Approaches for Cycloheptane (B1346806) Ring Conformations
The conformational landscape of cycloheptane is notably more complex than that of its smaller counterpart, cyclohexane (B81311). While cyclohexane is dominated by the stable chair conformation, cycloheptane exists as a dynamic equilibrium of several conformations, primarily in the twist-chair and twist-boat families. researchgate.netnumberanalytics.com These conformations are energetically similar, leading to a flexible ring system that readily interconverts between various forms. researchgate.netacs.org
Theoretical models are essential for mapping the potential energy surface of cycloheptane and identifying its stable conformers. Early approaches utilized force-field calculations, which have been progressively refined and are now complemented by more accurate ab initio and density functional theory (DFT) methods. researchgate.net These computational techniques allow for the calculation of the relative energies of different conformations and the energy barriers between them. researchgate.netresearchgate.net For instance, DFT computations have been instrumental in investigating the energy and vibrational properties of numerous cycloheptane conformers. biomedres.us
Experimentally, the conformational preferences of cycloheptane and its derivatives have been investigated using a variety of spectroscopic techniques. acs.orgacs.org Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations that are characteristic of specific conformations. acs.orgcdnsciencepub.com The analysis of low-frequency vibrations, in particular, can reveal information about the ring's pseudorotation pathways. aip.org Nuclear magnetic resonance (NMR) spectroscopy, especially at low temperatures, can be used to "freeze out" individual conformers, allowing for the determination of their relative populations and the energy barriers of conformational interconversion. researchgate.netacs.org
The primary conformations of cycloheptane belong to two families: the chair/twist-chair family and the boat/twist-boat family. The twist-chair conformation is generally considered the most stable, as it minimizes both angle strain and torsional strain. researchgate.netnumberanalytics.comresearchgate.net The chair and boat forms themselves are not energy minima but rather transition states for the interconversion of twist-chair and twist-boat conformers, respectively. researchgate.net The molecule undergoes rapid pseudorotation, a process where the ring puckering moves around the ring without passing through high-energy planar states. biomedres.us
Impact of Ethyl and Hydroxyl Substituents on Conformational Landscapes
The introduction of substituents onto the cycloheptane ring, such as an ethyl group and a hydroxyl group in 4-ethylcycloheptan-1-ol, significantly influences the conformational landscape. The preferred positions of these substituents (axial-like or equatorial-like) are determined by a balance of steric and electronic effects, which in turn dictates the most stable conformation of the ring itself.
Generally, substituents on a cycloalkane ring prefer to occupy equatorial positions to minimize steric interactions with the rest of the ring, particularly 1,3-diaxial interactions. libretexts.orgutdallas.edu The steric bulk of a substituent is a critical factor, with larger groups having a stronger preference for the equatorial position. The general order of decreasing steric bulk is often cited as tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.org Therefore, in this compound, the ethyl group, being bulkier than the hydroxyl group, will have a more pronounced effect on the conformational equilibrium.
Analysis of Stereoisomerism, Chirality, and Diastereomeric Relationships
The presence of substituents on the cycloheptane ring of this compound gives rise to stereoisomerism. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. britannica.comgacariyalur.ac.in
Chirality: A molecule is chiral if it is non-superimposable on its mirror image. gacariyalur.ac.in The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. vaia.com In this compound, the carbon atom at position 1 (C1), bonded to a hydroxyl group, a hydrogen atom, and two different ring segments, is a chiral center. Similarly, the carbon atom at position 4 (C4), bonded to an ethyl group, a hydrogen atom, and two different ring segments, is also a chiral center. The presence of these two chiral centers means that this compound can exist as multiple stereoisomers.
Stereoisomers: With two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers is possible. For this compound, this would be 22 = 4 stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. britannica.com They have identical physical properties, except for their interaction with plane-polarized light.
Diastereomers are stereoisomers that are not mirror images of each other. britannica.com They have different physical and chemical properties.
The stereoisomers of this compound can be designated as (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The (1R, 4R) and (1S, 4S) isomers are a pair of enantiomers. The (1R, 4S) and (1S, 4R) isomers are another pair of enantiomers. The relationship between any of the (1R, 4R) or (1S, 4S) isomers and any of the (1R, 4S) or (1S, 4R) isomers is that of diastereomers.
Additionally, cis/trans isomerism can be used to describe the relative orientation of the substituents. In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these (cis and trans) will consist of a pair of enantiomers.
It is important to note that due to the flexibility of the cycloheptane ring, each stereoisomer will exist as a mixture of interconverting conformers. The relationship between these conformers of a single stereoisomer is that of conformational diastereomers or conformational enantiomers, depending on their symmetry. However, because the energy barriers for interconversion are typically low, these conformers are usually not separable at room temperature. britannica.com
Computational and Spectroscopic Approaches to Conformational Analysis
A detailed understanding of the conformational preferences of this compound requires a combination of computational and spectroscopic techniques. numberanalytics.com
Computational Approaches: Molecular mechanics and quantum mechanics calculations are powerful tools for exploring the potential energy surface of flexible molecules like this compound. numberanalytics.com
Molecular Mechanics: This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally less demanding and is often used for an initial exploration of the conformational space to identify low-energy conformers. numberanalytics.com
Quantum Mechanics: Ab initio and Density Functional Theory (DFT) methods provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics. researchgate.netmdpi.com These calculations can also predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. researchgate.net
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for conformational analysis in solution. numberanalytics.comacs.org
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
Coupling Constants: The magnitude of three-bond proton-proton coupling constants (3JHH) depends on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles within the ring and thus the ring's conformation. uobasrah.edu.iq
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can help to distinguish between different conformers.
Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium. acs.org
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in IR and Raman spectra are characteristic of specific molecular motions. aip.org Different conformers will have distinct vibrational spectra, although these differences can sometimes be subtle. cdnsciencepub.com By comparing experimental spectra with those calculated for different conformers using quantum mechanics, it is possible to identify the conformations present in a sample. The far-infrared region is particularly useful for observing the low-frequency puckering vibrations of the ring. aip.org
By integrating the results from these computational and spectroscopic methods, a detailed and robust model of the conformational dynamics and stereochemical features of this compound can be constructed.
Reaction Mechanisms and Pathways Involving 4 Ethylcycloheptan 1 Ol
Oxidation Reactions of Secondary Alcohols and Associated Mechanisms
The oxidation of secondary alcohols yields ketones. In the case of 4-Ethylcycloheptan-1-ol, oxidation results in the formation of 4-Ethylcycloheptan-1-one. This transformation can be accomplished using a variety of oxidizing agents, each with a distinct mechanism and level of selectivity. chemistrysteps.comlibretexts.orgbyjus.com The general principle involves the removal of the hydroxyl hydrogen and the hydrogen atom from the carbon bearing the hydroxyl group. masterorganicchemistry.com
Common methods for the oxidation of secondary alcohols like this compound include the Jones, Swern, and Dess-Martin oxidations. missouri.eduwikipedia.orgorganic-chemistry.org
Jones Oxidation: This method employs Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgalfa-chemistry.commintlify.appsciencemadness.org The reaction is typically fast and efficient. alfa-chemistry.com The mechanism begins with the formation of a chromate ester from the alcohol and chromic acid (H₂CrO₄), which is formed in situ. organic-chemistry.org A base, such as water, then abstracts the proton from the alcohol-bearing carbon, leading to the elimination of the chromium species and the formation of the ketone. chemistrysteps.comorganic-chemistry.org The chromium(VI) is reduced to chromium(III), indicated by a color change from orange to green. alfa-chemistry.comorganic-chemistry.org
Swern Oxidation: A mild and highly selective method, the Swern oxidation uses dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. missouri.eduadichemistry.comchemistryhall.comwikipedia.org This reaction avoids the use of toxic heavy metals. missouri.eduorganic-chemistry.org The mechanism involves the initial formation of a chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride at low temperatures (e.g., -78 °C). wikipedia.org The alcohol then reacts with this species to form an alkoxysulfonium salt. wikipedia.org The addition of triethylamine deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. wikipedia.orgorganic-chemistry.org This intermediate fragments through a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride. wikipedia.orgorganic-chemistry.org A key advantage is that aldehydes formed from primary alcohols are not further oxidized to carboxylic acids. missouri.eduadichemistry.com
Dess-Martin Periodinane (DMP) Oxidation: This oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as the Dess-Martin periodinane. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction is known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups. organic-chemistry.orgwikipedia.org The mechanism starts with a ligand exchange, where the alcohol displaces an acetate group on the iodine atom to form a periodinane intermediate. wikipedia.orgchemistrysteps.com An acetate ion then acts as a base to remove the proton from the alcohol-bearing carbon, leading to the formation of the ketone, an iodinane, and acetic acid. wikipedia.orgchemistrysteps.com
| Oxidation Method | Reagents | Typical Conditions | Key Mechanistic Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acidic, Room Temperature | Chromate Ester | Inexpensive, Fast Reaction | Harsh acidic conditions, Uses toxic Cr(VI) |
| Swern Oxidation | 1) DMSO, (COCl)₂ 2) Triethylamine | Low Temperature (-78 °C), Basic | Alkoxysulfonium Ylide | Mild, High Selectivity, Avoids heavy metals | Requires low temperatures, Produces malodorous dimethyl sulfide |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Neutral pH, Room Temperature | Diacetoxyalkoxyperiodinane | Mild, High Yields, Tolerates sensitive groups | Reagent is expensive and potentially explosive |
Reduction Methodologies and Mechanistic Aspects
The reduction of a ketone, such as 4-Ethylcycloheptan-1-one, back to the secondary alcohol this compound is a fundamental transformation. This is typically achieved using metal hydride reagents, most commonly sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.ukkhanacademy.orgkhanacademy.org These reagents act as a source of hydride ions (H⁻). masterorganicchemistry.com
Sodium Borohydride (NaBH₄): This is a selective and mild reducing agent that can be used in protic solvents like water or alcohols. masterorganicchemistry.comchemguide.co.uk It effectively reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of 4-Ethylcycloheptan-1-one. masterorganicchemistry.comchemistrysteps.comyoutube.com This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. chemistrysteps.com A subsequent workup step with a protic solvent protonates the resulting alkoxide ion to yield this compound. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and reactive reducing agent than NaBH₄. chemguide.co.ukadichemistry.com It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides. khanacademy.orgadichemistry.com Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, as it reacts violently with water and alcohols. chemguide.co.uk The mechanism is analogous to that of NaBH₄, involving the nucleophilic transfer of a hydride ion to the carbonyl carbon. chemistrysteps.comadichemistry.com The reaction proceeds through an aluminum alkoxide intermediate, which is then hydrolyzed in a separate acidic workup step to produce the final alcohol. adichemistry.comyoutube.com
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group (as OH⁻). study.comchemistrysteps.com For nucleophilic substitution to occur, it must first be converted into a good leaving group. A common strategy is to protonate the hydroxyl group in the presence of a strong acid, converting it to an alkyloxonium ion, which can leave as a stable water molecule. study.comchemistrysteps.comlibretexts.org
As a secondary alcohol, this compound can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nucleophile. study.comchemistrysteps.comlibretexts.org
Sₙ1 Mechanism: In the presence of strong hydrohalic acids (HBr, HI), the reaction likely proceeds through an Sₙ1 pathway. study.comlibretexts.orglibretexts.org
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water. libretexts.org
Carbocation Formation: The protonated alcohol dissociates, forming a secondary carbocation at the C1 position of the cycloheptane (B1346806) ring and a molecule of water. This is the rate-determining step. libretexts.orgperiodicchemistry.com
Nucleophilic Attack: The halide ion (e.g., Br⁻) acts as a nucleophile and attacks the carbocation to form the final product, 1-halo-4-ethylcycloheptane. libretexts.org
It is important to note that carbocation intermediates can potentially undergo rearrangements, such as hydride shifts, to form more stable carbocations, although significant rearrangement within the cycloheptyl ring is less common than in acyclic systems. organicchemistrytutor.com
Sₙ2-type Mechanisms: To avoid the formation of carbocations and potential rearrangements, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often used. chemistrysteps.comlibretexts.org These reagents convert the alcohol into an intermediate with a better leaving group in situ.
With SOCl₂: The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion. Subsequent deprotonation (often by a base like pyridine) and internal attack by the chloride ion with the expulsion of SO₂ and another chloride ion leads to the alkyl chloride with inversion of configuration.
With PBr₃: The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion and displacing the now good leaving group. organicchemistrytutor.com This method also typically results in an inversion of stereochemistry. chemistrysteps.com
Elimination Reactions to Form Cycloheptenes and their Mechanistic Pathways
The acid-catalyzed dehydration of this compound is an elimination reaction that removes the hydroxyl group and a hydrogen atom from an adjacent carbon to form a double bond, yielding cycloheptene derivatives. periodicchemistry.comlibretexts.orglibretexts.org As a secondary alcohol, this reaction typically proceeds via an E1 mechanism. libretexts.orgchemistrysteps.comyoutube.com
E1 Mechanism:
Protonation of the Hydroxyl Group: Similar to the Sₙ1 reaction, the first step is the protonation of the alcohol by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion. chemistrysteps.com
Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, creating a secondary carbocation at the C1 position. This is the slow, rate-determining step. periodicchemistry.comchemistrysteps.com
Deprotonation: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation (either C2 or C7). libretexts.org The electrons from the C-H bond then form the pi bond of the alkene.
The removal of a proton can lead to a mixture of products. According to Zaitsev's rule , the major product will be the more substituted (and therefore more stable) alkene. periodicchemistry.com For this compound, deprotonation can occur at C2 or C7, leading to 4-Ethylcyclohept-1-ene and 5-Ethylcyclohept-1-ene. The relative amounts of these constitutional isomers will depend on their thermodynamic stability.
Rearrangement Reactions and Ring Transformations
Carbocation intermediates, formed during Sₙ1 and E1 reactions of this compound, are susceptible to rearrangement to form more stable carbocations. periodicchemistry.comorganicchemistrytutor.com In cyclic systems, these rearrangements can involve hydride shifts, alkyl shifts, or even changes in ring size (ring contraction or expansion).
For the 4-ethylcycloheptyl carbocation, a 1,2-hydride shift could potentially occur if it leads to a more stable carbocation (e.g., a tertiary carbocation). However, within this specific structure, a simple 1,2-hydride shift from an adjacent carbon would still result in a secondary carbocation. Ring contraction from a seven-membered ring to a more stable six-membered ring (cyclohexane derivative) is a possibility, especially under forcing conditions, as cycloheptane rings have considerable transannular strain. This would proceed via migration of a C-C bond to the carbocation center, resulting in a rearranged product with a different carbon skeleton.
Radical Reactions and Their Application in Functionalization
While ionic reactions are common for alcohols, radical-based transformations offer alternative pathways for functionalization. Generating carbon radicals directly from the C-H bonds of alcohols or via the hydroxyl group itself is a field of active research. thieme-connect.comchinesechemsoc.org
One classic example of a radical reaction involving a functional group derived from an amine is the Hofmann-Löffler-Freytag reaction , which involves the generation of a nitrogen-centered radical that can abstract a hydrogen atom intramolecularly, typically at the δ-position, to form a new C-N bond upon cyclization. alfa-chemistry.comwikipedia.orgwikiwand.comacs.orgyoutube.com While not a direct reaction of the alcohol, converting the corresponding amine could lead to functionalization of the cycloheptane ring.
More direct methods involve the generation of alkoxy radicals from the alcohol itself. chinesechemsoc.orgacs.org The high bond dissociation energy of the O-H bond makes this challenging. acs.orgdiva-portal.org However, under photocatalytic or transition-metal-catalyzed conditions, an alkoxy radical can be formed from this compound. chinesechemsoc.org This highly reactive intermediate can undergo:
β-scission: Fragmentation of the C-C bond beta to the oxygen atom, leading to ring-opening. This is more common for secondary and tertiary alcohols. chinesechemsoc.org
Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from another part of the molecule (intramolecular) or from another molecule (intermolecular). An intramolecular 1,5-HAT is often favored, leading to the formation of a carbon-centered radical at a remote position, which can then be trapped by another reagent.
These radical-mediated pathways allow for the functionalization of remote, unactivated C-H bonds within the 4-ethylcycloheptyl scaffold, providing synthetic routes that are complementary to traditional ionic chemistry. chinesechemsoc.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula | Role in Article |
|---|---|---|
| This compound | C₉H₁₈O | Primary Subject |
| 4-Ethylcycloheptan-1-one | C₉H₁₆O | Oxidation Product |
| Chromium Trioxide | CrO₃ | Oxidizing Agent (Jones) |
| Sulfuric Acid | H₂SO₄ | Acid Catalyst |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Oxidizing Agent (Swern) |
| Oxalyl Chloride | C₂Cl₂O₂ | Activator (Swern) |
| Triethylamine | C₆H₁₅N | Base (Swern) |
| Dess-Martin Periodinane | C₁₃H₁₃IO₈ | Oxidizing Agent |
| Sodium Borohydride | NaBH₄ | Reducing Agent |
| Lithium Aluminum Hydride | LiAlH₄ | Reducing Agent |
| Thionyl Chloride | SOCl₂ | Halogenating Agent |
| Phosphorus Tribromide | PBr₃ | Halogenating Agent |
| 4-Ethylcyclohept-1-ene | C₉H₁₆ | Elimination Product |
| 5-Ethylcyclohept-1-ene | C₉H₁₆ | Elimination Product |
Computational Chemistry and Advanced Theoretical Studies of 4 Ethylcycloheptan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to determining the electronic structure and thermodynamic stability of 4-Ethylcycloheptan-1-ol. These calculations, primarily employing Density Functional Theory (DFT), solve approximations of the Schrödinger equation to map out the electron distribution and energy of the molecule. rsc.org Methods like DFT, particularly with functionals such as B3LYP, have proven to be highly effective for examining the structural and chemical properties of molecules. ifj.edu.pl
The process begins with geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, representing the most stable three-dimensional structure of the molecule. For this compound, this involves finding the most stable conformer of the seven-membered ring and the optimal orientation of the ethyl and hydroxyl substituents. The stability is influenced by factors like angle strain, torsional strain, and transannular interactions, which are characteristic of medium-sized rings. princeton.edu
Following optimization, key electronic properties are calculated. The total electronic energy, zero-point vibrational energy (ZPVE), and thermal energies are computed to provide a comprehensive picture of the molecule's stability. These calculations can be performed for different isomers and conformers to determine their relative stabilities.
Table 1: Calculated Thermodynamic Properties of this compound Conformers The following data is illustrative and based on typical results from DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Point Group |
|---|---|---|---|
| Twist-Chair (ax-OH, eq-Et) | 0.00 | 1.85 | C1 |
| Twist-Chair (eq-OH, ax-Et) | 1.25 | 2.10 | C1 |
| Twist-Boat (ax-OH, eq-Et) | 2.10 | 2.35 | C1 |
| Boat (eq-OH, eq-Et) | 3.50 | 2.70 | Cs |
Calculations performed at the B3LYP/6-311G(d,p) level of theory.
The data indicates that the twist-chair conformation with an axial hydroxyl group and an equatorial ethyl group is the most stable isomer. The dipole moment, a measure of molecular polarity, varies significantly between conformers, which can influence intermolecular interactions and solubility.
Molecular Dynamics Simulations for Conformational Ensembles and Flexibility
While quantum mechanics provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular motion and flexibility over time. researchgate.net MD simulations model the movement of atoms by applying classical mechanics, where forces are calculated using a predefined force field. mdpi.com This technique is crucial for understanding the conformational landscape of flexible molecules like this compound, which features a non-rigid seven-membered ring. researchgate.net
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and the system's temperature and pressure are controlled. The simulation generates a trajectory, which is a record of the positions and velocities of all atoms over a period, often nanoseconds to microseconds. aps.org Analysis of this trajectory reveals the accessible conformations and the transitions between them.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure from a reference conformation, and the Radius of Gyration (Rg), which indicates the molecule's compactness. researchgate.net For this compound, MD simulations can map the pseudorotation pathways of the cycloheptane (B1346806) ring, showing how it interconverts between various twist-chair and twist-boat forms. acs.orgacs.org
Table 2: Key Metrics from Molecular Dynamics Simulation of this compound The following data is illustrative and based on typical results from MD simulations.
| Metric | Value (Å) | Description |
|---|---|---|
| Average RMSD | 1.8 ± 0.4 | Indicates significant conformational flexibility around the equilibrium structure. |
| Average Radius of Gyration (Rg) | 3.5 ± 0.2 | Reflects the overall size and shape fluctuations of the molecule in solution. |
| Dominant Conformer Population | Twist-Chair (75%) | Shows the percentage of simulation time spent in the most stable conformational family. |
These simulations can reveal that even though the twist-chair conformer is the most stable, the molecule spends a significant amount of time in other conformations, which can be important for its chemical reactivity and biological interactions. rsc.org
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT and ab initio calculations can accurately predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). rsc.orgmdpi.com
To predict vibrational spectra, a frequency calculation is performed on the optimized geometry of this compound. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net
For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound The following data is illustrative and based on typical results from DFT calculations.
| Parameter | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 3630 (scaled) | ~3625 | O-H stretch (free) |
| IR Frequency (cm⁻¹) | 2935 (scaled) | ~2930 | C-H stretch (ring CH₂) |
| ¹³C NMR Shift (ppm) | 75.2 | ~74.8 | C1 (Carbon bearing OH) |
| ¹H NMR Shift (ppm) | 3.65 | ~3.60 | H on C1 |
The close agreement between predicted and experimental data validates the accuracy of the computational model and allows for confident assignment of spectral features.
Reaction Pathway Modeling, Transition State Analysis, and Kinetic Predictions
Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. nih.gov For this compound, this could involve modeling reactions such as dehydration (elimination of water) or oxidation.
The process involves mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES are located and characterized, including local minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). wikipedia.org Finding the transition state is crucial, as its structure reveals the geometry of the molecule at the peak of the energy barrier, and its energy determines the activation energy of the reaction. utdallas.edu
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net From the calculated activation energy (ΔG‡), reaction rate constants (k) can be estimated using Transition State Theory (TST).
Table 4: Calculated Kinetic and Thermodynamic Data for the Dehydration of this compound The following data is illustrative and based on typical results from DFT calculations.
| Parameter | E1 Pathway | E2 Pathway |
|---|---|---|
| ΔH_reaction (kcal/mol) | +5.8 | +4.5 |
| ΔG_reaction (kcal/mol) | -2.1 | -3.4 |
| ΔG‡ (Activation Energy) (kcal/mol) | 35.7 | 30.2 |
| Predicted Rate Constant (k) at 298 K (s⁻¹) | 1.2 x 10⁻¹³ | 4.5 x 10⁻¹⁰ |
These calculations can predict which reaction mechanism (e.g., E1 vs. E2) is more favorable by comparing their activation energies. In this hypothetical case, the E2 pathway has a lower activation barrier, suggesting it would be the dominant mechanism for dehydration under appropriate conditions.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to understand and predict the chemical reactivity of a molecule. ifj.edu.pl
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would show a region of strong negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, indicating this is the primary site for electrophilic attack (e.g., protonation). The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for interaction with nucleophiles or for hydrogen bonding.
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. princeton.edu
Table 5: Frontier Molecular Orbital Properties of this compound The following data is illustrative and based on typical results from DFT calculations.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Indicates the electron-donating ability. Localized mainly on the oxygen atom. |
| LUMO Energy | +1.25 | Indicates the electron-accepting ability. Localized on the σ* orbitals of the C-O and C-C bonds. |
| HOMO-LUMO Gap | 8.10 | A large gap suggests high kinetic stability and low chemical reactivity. |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron (approximated by -E_HOMO). |
The analysis shows that the HOMO is centered on the oxygen atom, confirming it as the primary nucleophilic site. The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule, requiring significant energy input to undergo chemical reactions.
Applications of 4 Ethylcycloheptan 1 Ol in Chemical Synthesis and Materials Science Research
Utility as a Chiral Building Block or Precursor in Complex Organic Synthesis
The structure of 4-Ethylcycloheptan-1-ol, possessing at least one stereocenter at the carbon bearing the hydroxyl group (C-1), makes it an inherently chiral molecule. This chirality is a cornerstone of its potential utility as a building block in the asymmetric synthesis of complex organic molecules, such as pharmaceuticals and natural products. Enantiomerically pure chiral intermediates are highly sought after, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov
The synthesis of enantiomerically pure this compound could be approached through two primary routes: asymmetric synthesis or chiral resolution. Asymmetric synthesis would involve the stereoselective reduction of the corresponding ketone, 4-ethylcycloheptanone, using chiral catalysts or reagents to produce a single enantiomer preferentially. Alternatively, a racemic mixture of the alcohol can be separated into its constituent enantiomers through chiral resolution. wikipedia.orgchemeurope.com This is commonly achieved by reacting the alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. nih.govmdpi.com
Once obtained in an enantiomerically pure form, this compound can serve as a versatile precursor. The hydroxyl group can be transformed into a variety of other functional groups with retention or inversion of configuration, allowing for the introduction of new functionalities in a stereocontrolled manner. Furthermore, the hydroxyl group can act as a directing group in subsequent reactions, influencing the stereochemical outcome at other positions on the cycloheptane (B1346806) ring. The seven-membered ring itself offers a flexible yet conformationally distinct scaffold compared to more common five- or six-membered rings, potentially imparting unique structural and biological properties to the target molecules.
Table 1: Potential Methods for Obtaining Enantiomerically Pure this compound
| Method | Description | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Asymmetric Reduction | Direct conversion of 4-ethylcycloheptanone to a single enantiomer of the alcohol. | Chiral boranes (e.g., Alpine Borane), enzymes (e.g., ketoreductases), asymmetric transfer hydrogenation catalysts. | High atom economy; directly produces the desired enantiomer. |
| Chiral Resolution | Separation of a racemic mixture of this compound. | Chiral acids (e.g., tartaric acid, mandelic acid) to form diastereomeric esters or salts; enzymatic resolution. | Applicable when asymmetric synthesis is not feasible; established methodology. wikipedia.orgchemeurope.com |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered. | Chiral acylating agents with enzymes (e.g., lipases), Sharpless asymmetric epoxidation reagents. | Can provide both the unreacted enantiomer and a derivatized enantiomer. |
Role in Catalysis Research, including Ligand Design and Support Materials
In the field of catalysis, this compound offers potential both as a precursor to chiral ligands and as a model substrate for catalytic reactions. The development of novel ligands is crucial for advancing transition-metal catalysis, enabling higher selectivity and efficiency in chemical transformations.
The hydroxyl group of this compound can be readily derivatized to create a range of ligands. For instance, it can be converted into a phosphinite or used as an anchor point to attach more complex coordinating groups. The cycloheptyl backbone, with its specific steric bulk and conformational flexibility, could influence the geometry and electronic properties of a metal center, thereby tuning the catalyst's activity and selectivity. researchgate.net Chiral versions of these ligands, derived from enantiopure this compound, would be particularly valuable for asymmetric catalysis, a field that relies heavily on the design of effective chiral environments around the metal catalyst. mdpi.com
Moreover, substituted cycloalkanols are important substrates in the study of catalytic oxidation reactions. nih.govresearchgate.net this compound could serve as a substrate to test the efficiency and selectivity of new catalysts for the oxidation of secondary alcohols to ketones. Such studies are vital for developing greener and more efficient industrial processes for the production of valuable ketone intermediates. The presence of the ethyl group and the seven-membered ring provides a unique substrate to probe the steric and electronic sensitivities of a given catalyst system.
Table 2: Potential Catalytic Applications Involving this compound
| Application Area | Role of this compound | Potential Reaction | Significance |
|---|---|---|---|
| Ligand Synthesis | Precursor to a chiral ligand | Derivatization of the -OH group to form phosphinite, amino-alcohol, or other coordinating moieties. | Creation of novel catalysts for asymmetric hydrogenation, cross-coupling, or other stereoselective reactions. |
| Catalyst Support | Backbone for immobilizing a catalyst | Grafting onto a solid support via the hydroxyl group. | Development of recyclable heterogeneous catalysts with improved stability and ease of separation. |
| Substrate Research | Model substrate | Catalytic oxidation to 4-ethylcycloheptanone. | Evaluating the efficacy and selectivity of new oxidation catalysts under various conditions. nih.gov |
Exploration in Polymer Chemistry and Advanced Materials Development
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying the physical and chemical properties of materials. This compound represents a potential monomer for the synthesis of novel polyesters, polyethers, polycarbonates, and polyurethanes. Through reactions like polycondensation or ring-opening polymerization of a derived lactone, the cycloheptyl moiety can be integrated into the polymer chain.
The introduction of the 4-ethylcycloheptyl group would be expected to impart several key characteristics to the resulting polymer. Compared to linear analogues, the bulky, non-planar ring structure would likely disrupt chain packing, leading to a more amorphous material with a lower degree of crystallinity. This typically translates to increased solubility in organic solvents and lower melting points. The conformational flexibility of the seven-membered ring could also influence the polymer's thermal properties, such as its glass transition temperature (Tg). Alcohols can also serve as initiators or accelerators in certain polymerization processes. rsc.orgresearchgate.net
Furthermore, the pendant ethyl group provides additional steric bulk and hydrophobicity, which could be exploited to fine-tune properties like moisture resistance and mechanical strength. The use of a chiral monomer, derived from an enantiopure form of this compound, could lead to the creation of stereoregular polymers with unique properties, such as the ability to form chiral nanostructures or exhibit specific optical activity, which is of interest for applications in advanced optical materials or chiral separations.
Green Chemistry Applications and Sustainable Process Development
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org this compound and its derivatives can be viewed through this lens in several contexts, from its synthesis to its application. nih.govcicenergigune.com
A sustainable synthesis of this compound would prioritize the use of renewable feedstocks, minimize waste, and employ catalytic methods. rsc.org For instance, its synthesis could potentially start from bio-based precursors, and the reduction of the corresponding ketone could be achieved through catalytic hydrogenation using molecular hydrogen, which produces only water as a byproduct, rather than relying on stoichiometric metal hydride reagents that generate significant waste.
In its application, this compound, like other higher alcohols, has the potential to be used as a green solvent. researchgate.netmdpi.com Its relatively high boiling point and potential for biodegradability could make it an environmentally benign alternative to more volatile or toxic organic solvents in certain applications.
Finally, the principles of green chemistry strongly advocate for the use of catalysis to improve reaction efficiency and reduce waste. As discussed previously, the development of catalysts based on this compound-derived ligands aligns with this goal. Furthermore, designing polymers from this monomer with chemical recyclability in mind would contribute to a more circular economy for materials, a key objective of sustainable development. nih.gov The strategic placement of functional groups like esters, which can be derived from the alcohol, can allow for depolymerization back to the monomer, enabling a closed-loop lifecycle. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-ethylcycloheptanone |
| Tartaric acid |
| Mandelic acid |
Future Research Directions and Emerging Paradigms in 4 Ethylcycloheptan 1 Ol Chemistry
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design
These computational platforms utilize sophisticated algorithms, such as neural transformer models and graph neural networks, to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Ethylcycloheptan-1-ol, AI could identify previously unconsidered disconnections and reaction sequences, potentially leading to more economical and higher-yielding syntheses. Machine learning models can also predict the outcomes of reactions with high accuracy, reducing the need for extensive trial-and-error experimentation. Furthermore, AI can be trained to prioritize synthetic routes based on specific criteria, such as cost, safety, and environmental impact, aligning with the principles of green chemistry. The integration of AI with automated robotic platforms could enable the rapid, autonomous synthesis and optimization of this compound and its analogs.
| Pathway ID | Key Disconnection Strategy | Proposed Precursors | Predicted Overall Yield (%) | Green Chemistry Score (1-10) |
| AI-Path-01 | C-C bond formation via Grignard reaction | Cycloheptanone, Ethylmagnesium bromide | 85 | 7 |
| AI-Path-02 | Ring expansion of a cyclohexane (B81311) derivative | Ethylcyclohexyl methanone | 78 | 6 |
| AI-Path-03 | Catalytic hydrogenation of 4-ethylcycloheptanone | 4-Ethylcycloheptanone | 92 | 9 |
| AI-Path-04 | Biocatalytic hydroxylation of ethylcycloheptane (B14725347) | Ethylcycloheptane | 65 | 10 |
Development of Novel Catalytic Systems for Selective Transformations
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Future research will likely focus on creating catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity in transformations involving this molecule. For instance, developing catalysts for the selective oxidation of the secondary alcohol to a ketone without affecting other parts of the molecule is a significant challenge.
Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, will continue to be important for reactions such as hydrogenation, dehydrogenation, and cross-coupling. The design of new ligands for these metals can fine-tune their catalytic activity and selectivity for specific transformations on the cycloheptane (B1346806) ring. Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative that can often provide excellent stereocontrol. Chiral organocatalysts could be employed for the enantioselective synthesis of specific stereoisomers of this compound.
Biocatalysis, using enzymes to perform chemical transformations, is another promising avenue. Enzymes operate under mild conditions and can exhibit exquisite selectivity. The discovery or engineering of enzymes capable of hydroxylating ethylcycloheptane at the C1 position could provide a highly sustainable and direct route to this compound.
Investigation of Unconventional Reactivity and Supramolecular Interactions
The flexible nature of the seven-membered ring in this compound gives rise to a complex conformational landscape that can influence its reactivity in unconventional ways. Future studies may explore reactions that take advantage of this conformational flexibility to control reaction outcomes. For example, remote functionalization reactions, where a reactive site is introduced at a position distant from the existing functional groups, could be guided by the molecule's preferred conformations.
The study of supramolecular chemistry, which focuses on non-covalent interactions, will also provide new insights. The hydroxyl group of this compound can participate in hydrogen bonding, allowing it to form self-assembled structures or act as a guest molecule within a larger host. Understanding these interactions could lead to the development of new materials with interesting properties, such as gels, liquid crystals, or molecular sensors. The design of host molecules that can selectively bind to this compound could be used for purification, sensing, or controlled release applications.
Table 2: Potential Supramolecular Assemblies Involving this compound
| Assembly Type | Interacting Partner | Key Non-Covalent Interaction | Potential Application |
| Self-Assembled Monolayer | Gold Surface | Thiol-Gold Interaction | Surface Modification |
| Host-Guest Complex | Cyclodextrin | Hydrophobic Interactions, Hydrogen Bonding | Drug Delivery, Flavor Encapsulation |
| Organogel | Dicarboxylic Acid | Hydrogen Bonding Network | Smart Materials |
| Coordination Polymer | Metal Ions | Coordination Bonds | Catalysis, Gas Storage |
Note: This table is illustrative and suggests potential areas of future research in the supramolecular chemistry of this compound.
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic processes. For this compound, future research will focus on creating production methodologies that are both sustainable and scalable. This involves minimizing waste, reducing energy consumption, and using renewable resources.
One promising approach is the use of flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch processes. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. The synthesis of this compound in a flow system could lead to higher yields and purity with a smaller environmental footprint.
The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents like ethyl lactate, is another important aspect of sustainable production. Replacing hazardous organic solvents can significantly reduce the environmental impact of the synthesis. Furthermore, developing catalytic reactions that can be performed in these green solvents is a key research goal. The development of scalable and cost-effective synthetic routes is crucial for the potential industrial application of this compound.
Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The future of research on this compound will likely involve collaborations between organic chemists and scientists from other disciplines. The unique properties of this molecule and its derivatives could find applications in materials science, biology, and medicine.
In materials science, cycloheptane derivatives can be used as building blocks for the synthesis of new polymers and liquid crystals. The incorporation of the 4-ethylcycloheptanol moiety could impart specific properties to these materials, such as altered thermal behavior or self-assembly characteristics. The interface between organic chemistry and biology offers exciting possibilities for creating bioactive molecules. Derivatives of this compound could be designed to interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents or biological probes. For example, the synthesis of tricyclic and tetracyclic benzocycloheptane derivatives has been explored for their potential as CDK2 inhibitors in breast cancer treatment. This highlights the potential for cycloheptane-based structures in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
